N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide” is a complex organic compound that contains several functional groups and structural components, including a quinoline ring and a pyridine ring . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and pyridine rings, along with the dimethylamino and carboxamide groups. The presence of these groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline and pyridine rings could contribute to its aromaticity and stability, while the dimethylamino and carboxamide groups could influence its polarity and reactivity .Scientific Research Applications
Radioligand Development for Imaging
One significant application of derivatives similar to N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide involves the development of radioligands for noninvasive imaging of peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These compounds, labeled with carbon-11, have shown high specific binding to PBR in various organs, suggesting their potential for in vivo imaging of inflammation, neurodegeneration, and tumors (Matarrese et al., 2001).
Anticancer Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , has revealed potent cytotoxic activities against various cancer cell lines. These compounds, upon testing, showed significant growth inhibitory properties against murine leukemia and human Jurkat leukemia cell lines, with some derivatives demonstrating curative potential in mouse models of colon tumors (Deady et al., 2003).
Fluorescent Probes
The synthesis of fluorescent quinoline derivatives for potential use as probes or sensors in chemical and biological systems has also been explored. These compounds, by incorporating fluorogenic groups, enable the study of various biological phenomena through fluorescence signaling (Gracheva et al., 1982).
Antimicrobial Agents
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have been synthesized and shown to possess significant antimicrobial activity against a range of bacterial and fungal species. This highlights the potential of quinoline derivatives as a basis for developing new antimicrobial drugs (Babu et al., 2015).
Molecular Docking and Dynamics Studies
Quinoline-fluoroproline amide hybrids have been synthesized and analyzed through molecular docking and dynamics studies for their antidiabetic activity. These compounds have shown potential in inhibiting α-amylase, which is significant for the development of new treatments for diabetes (Ganesan et al., 2020).
properties
IUPAC Name |
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-23(2)17-10-13(14-5-3-4-6-15(14)22-17)11-21-18(24)12-7-8-20-16(19)9-12/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYCSRHDGBEYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.